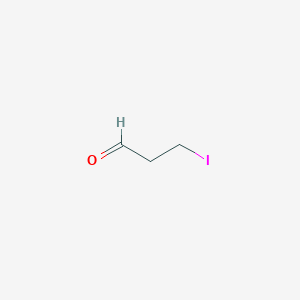

3-Iodopropanal

Description

Contextual Significance of Halogenated Aldehydes in Modern Organic Chemistry

Halogenated aldehydes are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their dual reactivity. The aldehyde group serves as a versatile handle for a wide array of transformations, including nucleophilic additions, condensations, and oxidations, while the halogen atom provides a site for nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. This combination of functionalities within the same molecule allows for the rapid assembly of complex structures from relatively simple starting materials.

The position of the halogen atom relative to the aldehyde group significantly influences the compound's reactivity. While α-halogenated aldehydes have been extensively studied and are known to participate in reactions such as the Favorskii rearrangement and as precursors to α,β-unsaturated aldehydes, β-halogenated aldehydes like 3-iodopropanal offer a different set of synthetic possibilities. The three-carbon backbone provides a scaffold for the formation of five- and six-membered rings through intramolecular cyclization reactions, and the lability of the carbon-iodine bond makes it an excellent electrophile for the introduction of various substituents at the β-position.

Historical Evolution of Research on this compound and Related Structures

While a detailed historical account specifically for the synthesis and application of this compound is not extensively documented in early chemical literature, its conceptual development is intrinsically linked to the broader history of halogenated carbonyl compounds and the advancement of synthetic methodologies. The preparation of related β-hydroxy and β-alkoxy propionaldehydes from the addition of water or alcohols to acrolein has been a subject of industrial and academic research for many decades. google.com These processes laid the groundwork for accessing the 3-carbon aldehyde skeleton.

The conversion of a hydroxyl group to an iodide is a fundamental transformation in organic synthesis, and established methods using reagents like phosphorus triiodide or the Finkelstein reaction (halide exchange) would have provided early, albeit perhaps inefficient, routes to this compound from its 3-hydroxy precursor. The development of milder and more selective iodinating agents has further expanded the accessibility of such compounds.

Modern synthetic methods have provided more direct and efficient pathways to β-halogenated carbonyl compounds. For instance, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, with subsequent trapping of the resulting enolate with an iodine source, represents a plausible and contemporary approach to the synthesis of this compound and its derivatives. Research into the synthesis of β-iodoketones has explored methods such as the iodination of vinyl ketones and the ring-opening of cyclopropanols, providing further context for the synthesis of related β-iodocarbonyl compounds. google.com

Fundamental Reactivity Principles Governing this compound Functionality

The reactivity of this compound is governed by the interplay of its two key functional groups: the aldehyde and the β-iodo substituent. These functionalities impart a dual electrophilic nature to the molecule, making it a valuable synthon for a variety of transformations.

Electrophilicity of the Carbonyl Carbon: The aldehyde group possesses a highly electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, amines, and alcohols. Such reactions lead to the formation of secondary alcohols, new carbon-carbon bonds, imines, and acetals, respectively. The electrophilicity of aldehydes is a well-established principle in organic chemistry. rsc.orgnih.gov

Reactivity of the Carbon-Iodine Bond: The carbon-iodine bond at the β-position is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. libretexts.org This allows for the displacement of the iodide by various nucleophiles, providing a straightforward method for introducing new functional groups at the 3-position. Furthermore, the presence of the electron-withdrawing aldehyde group can influence the reactivity of the C-I bond.

Under basic conditions, this compound can undergo elimination reactions to form acrolein. The choice of base and reaction conditions can be tuned to favor either substitution or elimination pathways. Strong, sterically hindered bases tend to favor elimination, while less hindered, "softer" nucleophiles are more likely to result in substitution. youtube.com

Potential for Intramolecular Reactions: The 1,3-relationship between the electrophilic carbonyl carbon and the carbon bearing the iodo group makes this compound a prime candidate for intramolecular cyclization reactions. For instance, conversion of the aldehyde to a nucleophilic species, such as an enolate or an enamine, could be followed by an intramolecular nucleophilic attack on the carbon bearing the iodine, leading to the formation of cyclopropane (B1198618) derivatives. Conversely, a nucleophile could first displace the iodide, and the newly introduced functionality could then react with the aldehyde. Iodine has been shown to participate in and catalyze various cyclization reactions. researchgate.netnih.govnih.govorganic-chemistry.orgorganic-chemistry.org

The following table summarizes the key reactive sites and potential transformations of this compound:

| Reactive Site | Type of Reactivity | Potential Reagents | Resulting Transformation |

| Aldehyde Carbonyl Carbon | Electrophilic | Grignard Reagents, Organolithiums | C-C bond formation, secondary alcohol |

| Enolates, Enamines | C-C bond formation, 1,5-dicarbonyl compound | ||

| Amines | Imine formation | ||

| Alcohols (acid catalyst) | Acetal (B89532) formation | ||

| Carbon at Position 3 | Electrophilic (due to C-I bond) | Nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) | Nucleophilic substitution (SN2) |

| Strong, hindered bases | Elimination (E2) to form acrolein | ||

| Molecule as a whole | - | Internal nucleophile generation | Intramolecular cyclization |

Synthetic Strategies for this compound and its Key Derivatives: Emerging Catalytic Systems

This compound is an organic compound characterized by the presence of both an aldehyde and an iodine atom on a three-carbon chain. This bifunctional nature makes it a valuable synthetic intermediate, capable of undergoing transformations at either functional group or through concerted reactions. The development of efficient and selective synthetic methodologies, particularly those employing emerging catalytic systems, is crucial for its broader application in organic synthesis and the creation of complex molecular architectures. This article focuses on the synthetic strategies for this compound and its derivatives, with a particular emphasis on recent advancements in catalytic systems for its derivatization.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-2-1-3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAOTCDCHAKJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodopropanal and Its Key Derivatives

The synthetic utility of 3-iodopropanal often relies on the selective manipulation of its aldehyde and iodo functionalities. Given the reactivity of the aldehyde group, protection strategies are frequently employed to allow for selective reactions at the iodo position or to facilitate subsequent transformations.

Emerging Synthetic Strategies and Catalytic Systems for 3 Iodopropanal Derivatization

The field of catalysis has seen significant advancements, offering new avenues for the efficient and selective derivatization of molecules like 3-iodopropanal. These include organocatalysis, transition metal catalysis, and multicomponent reactions.

Applications of 3 Iodopropanal in Complex Molecule Synthesis and Materials Science

3-Iodopropanal as a Strategic Building Block in Organic Synthesis

This compound is a valuable and versatile bifunctional reagent in organic synthesis, prized for its dual reactivity. The presence of both an aldehyde and an iodo group on a three-carbon chain allows for a wide range of chemical transformations. Organic building blocks are essential functionalized molecules that serve as the foundational components for constructing more complex molecular structures. sigmaaldrich.com They are fundamental in medicinal chemistry, organic chemistry, and material chemistry for the modular assembly of architectures like supra-molecular complexes and organic molecular constructs. sigmaaldrich.com

The aldehyde functionality of this compound readily participates in nucleophilic additions, condensations, and reductive aminations, providing a straightforward method for introducing a three-carbon chain with a terminal iodide. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This characteristic is exploited in the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the iodo group can be transformed into other functional groups, such as through organometallic coupling reactions, expanding its synthetic utility. The strategic placement of the aldehyde and iodo groups allows for sequential reactions, where one group can be reacted selectively while the other remains available for subsequent transformations. This sequential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules. The development of novel strategies and methods to assemble complex polycyclic scaffolds found in nature is a primary focus of chemical synthesis research. ugent.be

Application of this compound in Natural Product Total Synthesis

The unique chemical properties of this compound make it a valuable precursor in the total synthesis of various natural products. nih.govsioc-journal.cn Its ability to introduce a functionalized three-carbon unit is a key feature in the assembly of complex molecular frameworks.

Utilization in the Total Synthesis of Pterocarpans

Pterocarpans are a class of isoflavonoids, many of which exhibit significant biological activities. researchgate.net The synthesis of these complex structures often requires strategic bond formations to construct the characteristic tetracyclic ring system. researchgate.net In the total synthesis of the pterocarpan (B192222) (k)-neorautenane, this compound dimethyl acetal (B89532), a protected form of this compound, plays a crucial role. psu.edu

The synthesis begins with the reaction of 2,2-dimethyl-7-hydroxychroman-4-one with this compound dimethyl acetal in the presence of sodium hydride (NaH) as a base. psu.edu This reaction results in the formation of an ether linkage, yielding 7-(3,3-dimethoxypropoxy)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in excellent yield. psu.edu The acetal group serves to protect the aldehyde functionality from undesired reactions during this step. Subsequent steps involve the reduction of the ketone and cyclization to form the core pterocarpan skeleton. psu.edu This strategic use of a protected form of this compound highlights its utility in building complex heterocyclic systems. psu.eduresearchgate.net

A new synthetic route for pterocarpans has been described using a [3C + 3C] annulation, where a 1,3-Michael-Claisen condensation of α-methylene-γ-butyrolactones with α-sulphur-substituted ketones forms 6-membered rings that are then converted into the pterocarpan framework. rsc.org

Table 1: Key Reaction in Pterocarpan Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

|---|

Role in the Enantioselective Total Synthesis of Marine Macrolides, including Salarins A and C

Marine environments are a rich source of structurally unique and biologically active natural products. researchgate.net Salarins A and C, isolated from the marine sponge Fascaplysinopsis sp., are macrolides that have garnered attention due to their potent anticancer properties. researchgate.netdicp.ac.cn The total synthesis of these complex molecules presents a significant challenge to synthetic chemists. nih.govrero.ch

While direct use of this compound in the published total syntheses of Salarins A and C is not explicitly detailed, the strategic incorporation of three-carbon units with versatile functional groups is a recurring theme in the construction of their macrocyclic core and side chains. researchgate.netdicp.ac.cn The syntheses often rely on multi-step sequences to introduce fragments that could conceptually be derived from or are analogous to the reactivity of this compound. For instance, the construction of key intermediates often involves olefination or alkylation reactions to append three-carbon chains that are later functionalized. dicp.ac.cnnih.gov The first total synthesis of salarin C, a potent anticancer agent, has been reported, along with the biomimetic oxidation-Wasserman rearrangement to access salarin A. nih.gov

Contribution of this compound to the Synthesis of Functionalized Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov As such, the development of methods for the synthesis of fluorinated compounds is of great interest. rsc.orgskku.edu this compound can serve as a valuable precursor in the synthesis of functionalized fluorinated compounds. The aldehyde group can be used as a handle for introducing fluorine-containing moieties through various reactions. For example, reaction with a fluorinated nucleophile, followed by further transformations, can lead to a variety of fluorinated structures.

Alternatively, the iodo group can be a site for the introduction of fluorine. While direct nucleophilic fluorination at an sp3-hybridized carbon can be challenging, the iodo group can be converted to other functionalities that are more amenable to fluorination. For instance, elimination to form an alkene followed by fluorination is a possible route. The development of efficient synthetic methods for organofluorine compounds has received significant attention. nih.gov

The synthesis of dithiocarbamate-functionalized fluorinated graphene (FG-DTC) has been achieved through a one-step in situ route at room temperature, using carbon disulphide and diethylamine (B46881) as precursors. rsc.org

Participation of this compound in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Methodologies)

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of organic molecules. nih.govrsc.orgrsc.org this compound is a versatile substrate for various C-C bond-forming reactions. The iodo group is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. orientjchem.org These reactions allow for the formation of a new carbon-carbon bond at the site of the iodine atom, providing a powerful tool for molecular construction.

For example, this compound can be coupled with an organoboron reagent (in a Suzuki coupling) or an organotin reagent (in a Stille coupling) to introduce a wide variety of alkyl, alkenyl, or aryl groups. orientjchem.org The aldehyde functionality can either be protected during the coupling reaction or can be utilized in a subsequent step, allowing for a high degree of synthetic flexibility. This dual reactivity makes this compound a valuable building block for the synthesis of complex molecules where precise control over bond formation is required. thieme.dechemrxiv.org

Table 2: Examples of Cross-Coupling Reactions with Alkyl Iodides

| Coupling Reaction | Reactants | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Alkyl Iodide, Organoboron Reagent | Palladium Complex | C(sp3)-C(sp2) or C(sp3)-C(sp3) |

| Stille Coupling | Alkyl Iodide, Organotin Reagent | Palladium Complex | C(sp3)-C(sp2) or C(sp3)-C(sp3) |

Design and Integration of this compound-Derived Monomers into Advanced Polymeric Systems

The field of materials science is constantly seeking new monomers to create polymers with tailored properties. riverpublishers.com this compound, with its dual functionality, presents opportunities for the design of novel monomers for advanced polymeric systems. The aldehyde group can be polymerized through various mechanisms, such as condensation polymerization with suitable co-monomers. The iodo group can be retained in the resulting polymer, providing a handle for post-polymerization modification.

This "clickable" functionality allows for the introduction of various chemical groups along the polymer backbone, enabling the fine-tuning of the polymer's properties, such as its solubility, thermal stability, or responsiveness to external stimuli. For example, the iodo groups could be used for cross-linking the polymer chains, leading to the formation of robust networks. Alternatively, they could be functionalized with biologically active molecules or fluorescent tags. escholarship.org The design of smoking-inspired monomers and polymers based on pyrrolidine, piperidine, and tocopherol has been explored, utilizing copolymerization and other polymer chemistry strategies to vary their properties. escholarship.org

Development of Acid-Triggered, Self-Amplifying Degradable Polymers and Hydrogels

Researchers have successfully utilized an acetal moiety derived from this compound to create a new class of smart materials that degrade in response to acidic conditions. osti.govresearchgate.net These materials are designed to be stable until they encounter an acid trigger, which initiates a self-amplifying and accelerated breakdown process. osti.gov This is a significant advancement over traditional degradable polymers, which often require a stoichiometric amount of a triggering agent and degrade at a constant rate. osti.gov

The core of this technology is the 3-iodopropyl acetal group. Monomers containing this group are synthesized and then incorporated into either linear polymers or cross-linked hydrogel networks. osti.gov The synthesis involves the reaction of acrolein with an alcohol in the presence of an acid catalyst, followed by a Finkelstein reaction to replace a bromo group with an iodo group, yielding the desired 3-iodopropyl acetal monomer. osti.gov

Once integrated into a polymer backbone, this acetal unit provides a latent acidic potential. The research demonstrated the successful integration of this functionality into both linear polymers and network polymers, such as hydrogels, creating materials that can rapidly disintegrate upon exposure to an acidic environment. osti.gov This acid-triggered degradation is particularly relevant for applications where pH gradients are present, such as in specific biological systems or targeted environmental remediation. osti.gov

| Feature | Description | Source |

| Trigger | Acid (pH-sensitive) | osti.gov |

| Core Monomer Unit | 3-Iodopropyl acetal | osti.gov |

| Degradation Type | Self-amplifying, autocatalytic | osti.govresearchgate.net |

| Polymer Architectures | Linear polymers and cross-linked hydrogels | osti.gov |

| Key Advantage | Accelerated degradation rate with sigmoidal kinetics | osti.govresearchgate.net |

Elucidation of Degradation Mechanisms in Polymeric Systems Incorporating this compound Units

The innovative nature of these polymers lies in their unique degradation mechanism, which is fundamentally driven by the chemistry of the 3-iodopropyl acetal unit. osti.gov Upon exposure to an initial acid catalyst, the acetal linkage undergoes hydrolysis. This cleavage event is the critical first step in a cascade of reactions. osti.govresearchgate.net

The hydrolysis of the 3-iodopropyl acetal stoichiometrically yields two key products: acrolein and hydroiodic acid (HI). osti.govresearchgate.net Hydroiodic acid is a very strong acid (pKa ≈ -10), and its generation within the polymer matrix is the key to the self-amplifying nature of the degradation. osti.govresearchgate.net The newly formed hydroiodic acid acts as a potent catalyst, accelerating the hydrolysis of neighboring 3-iodopropyl acetal units within the polymer chain. osti.gov

This process creates a positive feedback loop: each cleavage event generates more acid, which in turn speeds up further cleavage. The result is a degradation profile that follows a sigmoidal curve, characterized by an initial slow phase, followed by a rapid, accelerating breakdown, and finally a leveling off as the cleavable units are consumed. osti.govresearchgate.net This autocatalytic behavior allows for a rapid and complete breakdown of the material from a small initial trigger. osti.gov The other degradation product, acrolein, is a known biocide, suggesting potential applications where the release of such an agent upon degradation is desirable. osti.gov

The mechanism represents a significant departure from linear degradation pathways, offering a "chain-amplified" degradation where a catalytic species propagates cleavage throughout the material. osti.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Iodopropanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering detailed information about the connectivity and electronic environment of atomic nuclei. For 3-iodopropanal, both proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) are indispensable.

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aldehyde proton and the protons on the aliphatic chain.

Aldehyde Proton (CHO): The proton attached to the carbonyl group (CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom. It typically resonates in the downfield region, generally around δ 9.5-10.0 ppm . This signal is usually observed as a singlet, as there are no directly adjacent protons to cause splitting, although coupling to more distant protons can sometimes be observed libretexts.org.

Methylene (B1212753) Protons (CH₂): The molecule contains two distinct methylene groups. The proton on the carbon adjacent to the aldehyde group (–CH₂CHO) is expected to resonate in the region of δ 2.7-3.1 ppm . This signal typically appears as a triplet due to coupling with the two protons on the adjacent methylene group. The second methylene group, located adjacent to the iodine atom (–CH₂I), is expected to resonate at a slightly higher field, likely in the range of δ 3.2-3.5 ppm , also appearing as a triplet due to coupling with the protons on the adjacent methylene group chemicalbook.com. The presence of the electronegative iodine atom influences the chemical shift of the adjacent protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehyde (CHO) | ~9.8 | s | Aldehyde proton |

| CH₂ adjacent to CHO | ~2.7–3.1 | t | CH₂ group adjacent to aldehyde |

| CH₂ adjacent to I | ~3.2–3.5 | t | CH₂ group adjacent to iodine |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon and the two methylene carbons.

Carbonyl Carbon (CHO): The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the far downfield region, around δ 195-205 ppm .

Methylene Carbons (CH₂): The methylene carbon adjacent to the aldehyde group (–CH₂CHO) is expected to resonate in the range of δ 40-50 ppm . The methylene carbon adjacent to the iodine atom (–CH₂I) will be influenced by the electronegativity and size of the iodine atom. While specific data for this compound is scarce, analogous compounds suggest this carbon might resonate in the range of δ 10-20 ppm , potentially showing coupling to the iodine atom if high-resolution techniques are employed .

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Assignment |

| Aldehyde (CHO) | ~200 | Carbonyl carbon |

| CH₂ adjacent to CHO | ~40–50 | CH₂ adjacent to aldehyde |

| CH₂ adjacent to I | ~10–20 | CH₂ adjacent to iodine |

Computational methods play a crucial role in predicting NMR spectra, aiding in the interpretation of experimental data, especially for complex molecules or when experimental spectra are ambiguous chemaxon.comarxiv.org. Techniques like Density Functional Theory (DFT) can predict chemical shifts and coupling constants with increasing accuracy github.iorsc.org. Software packages and algorithms, such as those described by Chemaxon chemaxon.com or implemented in computational chemistry programs like ORCA faccts.de, can generate theoretical ¹H and ¹³C NMR spectra. These predictions are valuable for confirming proposed structures, identifying conformers, and assigning complex spectral features. Machine learning approaches are also emerging, offering faster and highly accurate predictions by training on quantum chemical data arxiv.org. For this compound, computational methods could predict the precise chemical shifts and coupling constants, providing a robust basis for experimental spectral assignment hmdb.ca.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, primarily FT-IR, provides a molecular fingerprint, identifying functional groups based on their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and widely used technique for identifying functional groups. For this compound, specific absorption bands are expected due to the aldehyde group and the carbon-iodine bond.

Carbonyl (C=O) Stretching: The most prominent feature of an aldehyde in the IR spectrum is the strong carbonyl stretching vibration. For saturated aliphatic aldehydes like this compound, this band typically appears in the range of 1720-1730 cm⁻¹ libretexts.org.

Aldehyde C-H Stretching: Aldehydes exhibit two characteristic C-H stretching absorptions in the region of 2700-2760 cm⁻¹ (often weaker and sometimes obscured) and 2800-2860 cm⁻¹ (typically stronger) libretexts.org. These bands are crucial for distinguishing aldehydes from ketones.

Carbon-Iodine (C-I) Stretching: The C-I stretching vibration typically occurs at lower wavenumbers compared to other carbon-halogen bonds (C-F, C-Cl, C-Br) due to the lower bond strength and higher atomic mass of iodine. While specific values can vary, C-I stretches are generally found in the region of 500-600 cm⁻¹ spectroscopyonline.com. However, these bands can be weak and may overlap with other skeletal vibrations.

Table 3: FT-IR Characteristic Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment |

| Aldehyde C=O stretch | 1720–1730 | Carbonyl group |

| Aldehyde C-H stretch | 2820–2850 | C-H stretch in aldehyde group |

| Aldehyde C-H stretch | 2720–2750 | C-H stretch in aldehyde group |

| C-I stretch (expected) | ~500–600 | Carbon-Iodine bond stretch |

Advanced infrared techniques offer enhanced spatial resolution, sensitivity, and analytical capabilities beyond conventional FT-IR.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR combines the high spatial resolution of Atomic Force Microscopy (AFM) with infrared spectroscopy stanford.eduaanda.orgmdpi.com. It works by directing a tunable infrared laser at the sample surface beneath an AFM tip. Absorption of IR radiation causes localized heating and thermal expansion, which is detected by the AFM tip. This photothermal effect allows for chemical mapping and spectral analysis at the nanoscale (<10 nm resolution), overcoming the diffraction limit of conventional IR microscopy stanford.eduaanda.org. AFM-IR can be particularly useful for analyzing small quantities of this compound or its distribution in heterogeneous samples.

Quantum Cascade Laser (QCL) Infrared Spectroscopy: Quantum Cascade Lasers (QCLs) are semiconductor lasers that emit in the mid-infrared (mid-IR) region, providing a tunable and coherent light source for infrared spectroscopy laserfocusworld.comspectroscopyonline.com. QCL-based systems can be more compact, efficient, and simpler than traditional FTIR setups, enabling applications in chemical sensing, trace gas analysis, and high-resolution spectroscopy laserfocusworld.commdpi.com. For this compound, QCL-based spectrometers could offer rapid spectral acquisition and high sensitivity.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is an infrared super-resolution technique that utilizes a visible probe beam to detect IR absorption with significantly improved spatial resolution (up to 30 times better than conventional IR) aip.orgbiorxiv.orgtherm-info.com. Similar to AFM-IR, it relies on the photothermal effect: an IR laser heats the sample, causing thermal expansion and changes in refractive index, which are then detected by the visible probe beam aip.orgbiorxiv.org. O-PTIR allows for non-contact chemical imaging and can identify molecular components with sub-micron precision, making it valuable for analyzing trace amounts or complex mixtures containing this compound therm-info.com. It can also be coupled with Raman spectroscopy for simultaneous chemical analysis therm-info.com.

These advanced techniques, by leveraging photothermal effects and tunable laser sources, provide powerful tools for detailed molecular characterization, enabling precise identification and spatial mapping of this compound with unprecedented resolution and sensitivity.

Computational and Theoretical Studies on 3 Iodopropanal

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the reactivity and analyzing the electronic characteristics of molecules. Through the calculation of various molecular properties, DFT can offer significant insights into chemical behavior. However, no specific DFT studies focused on 3-iodopropanal have been identified in the current body of scientific literature.

Modeling the Leaving-Group Ability of Iodine in this compound

The iodine atom in this compound is anticipated to be a good leaving group, a critical factor in many of its potential reactions, such as nucleophilic substitutions. The ability of a substituent to depart as a stable species is influenced by factors including the strength of the carbon-iodine bond and the stability of the resulting iodide anion. Generally, iodide is considered an excellent leaving group because it is the conjugate base of a strong acid, hydroiodic acid.

Computational modeling, specifically through DFT, could quantify the leaving-group ability of iodine in this compound. This would typically involve calculating the energetics of the C-I bond cleavage. Key parameters that could be determined from such calculations include:

Bond Dissociation Energy (BDE): This value would provide a measure of the energy required to break the C-I bond homolytically.

Heterolytic Bond Dissociation Energy: This calculation would model the energy change associated with the C-I bond breaking to form a carbocation and an iodide anion, which is more relevant for nucleophilic substitution reactions.

Transition State Analysis: For a given reaction, DFT can be used to locate and characterize the transition state, providing the activation energy which is a direct measure of the kinetic feasibility of the departure of the iodide ion.

While these computational approaches are well-established, no studies have been found that specifically apply them to model the leaving-group ability of iodine in this compound.

Investigating Stereodiscriminating Interactions in Reactions Involving this compound

Stereoselectivity is a crucial aspect of chemical reactions, determining the three-dimensional arrangement of atoms in the product. Computational methods, particularly DFT, are instrumental in understanding the origins of stereoselectivity by analyzing the transition states leading to different stereoisomers. For reactions involving this compound, such as additions to the carbonyl group or substitutions at the carbon bearing the iodine, stereoisomeric products could potentially be formed.

DFT calculations could elucidate the factors governing stereodiscrimination by:

Modeling Transition State Geometries: By comparing the geometries and energies of the transition states for the formation of different stereoisomers, the preferred reaction pathway can be identified.

Analyzing Non-Covalent Interactions: Subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, or dipole-dipole interactions within the transition state, often control stereoselectivity. DFT can map and quantify these interactions.

A search of the available literature did not reveal any computational studies specifically investigating the stereodiscriminating interactions in reactions of this compound.

Quantum Chemical Mechanistic Investigations of this compound Transformations

Quantum chemical methods provide a powerful lens through which to view the step-by-step mechanisms of chemical reactions. These investigations can reveal the intricate details of bond-forming and bond-breaking processes, identify reactive intermediates, and map out the entire potential energy surface of a reaction. For a molecule like this compound, with its reactive aldehyde and carbon-iodine functionalities, a variety of transformations could be envisaged, including:

Nucleophilic addition to the carbonyl group.

Nucleophilic substitution at the α-carbon.

Elimination reactions to form propenal.

Reactions involving organometallic reagents.

A thorough quantum chemical investigation would involve mapping the reaction pathways for such transformations, calculating the energies of reactants, products, intermediates, and transition states. This would allow for the determination of reaction kinetics and thermodynamics. Despite the potential for insightful discoveries, no quantum chemical mechanistic investigations specifically targeting the transformations of this compound have been reported in the scientific literature.

Simulation of this compound Behavior in Novel Reaction Environments

The behavior of a molecule can be significantly influenced by its environment, such as the solvent or the presence of a catalyst. Computational simulations can model these environmental effects and predict how they alter reaction outcomes. For this compound, it would be valuable to simulate its behavior in various media, including:

Different Solvents: The polarity and proticity of a solvent can dramatically affect reaction rates and mechanisms. Simulations could model the solvation of this compound and the transition states of its reactions to understand these effects.

Catalytic Systems: The presence of an acid, base, or metal catalyst could open up new reaction pathways or accelerate existing ones. Simulations can model the interaction of this compound with catalysts to elucidate their mode of action.

Such simulations would provide a deeper understanding of how to control the reactivity of this compound in practical applications. However, the scientific literature does not currently contain any reports on the simulation of this compound's behavior in novel reaction environments.

Future Directions and Emerging Research Frontiers for 3 Iodopropanal

Exploration of Undiscovered Synthetic Transformations and Catalytic Systems

The dual reactivity of 3-iodopropanal opens avenues for the discovery of novel synthetic transformations and the development of innovative catalytic systems. Future research is likely to focus on harnessing the synergistic reactivity of the aldehyde and iodo functionalities to construct complex molecular architectures in a single step.

One promising area is the development of bifunctional catalysts that can simultaneously activate both the aldehyde and the carbon-iodine bond. nih.gov For instance, a catalyst possessing both a Lewis acidic site to activate the aldehyde and a metal center capable of oxidative addition into the C-I bond could facilitate novel cascade reactions. Such systems could enable the direct synthesis of functionalized cyclic compounds from simple precursors.

Furthermore, the exploration of asymmetric iodine catalysis presents a compelling frontier. rsc.org Chiral iodine compounds have emerged as powerful catalysts for a range of enantioselective transformations. rsc.org Investigating the potential of chiral aryl-iodine catalysts to mediate reactions involving this compound could lead to new methods for the asymmetric synthesis of valuable chiral building blocks. organic-chemistry.org The development of catalysts that can control the stereochemistry of reactions at the carbon alpha to the aldehyde, while also facilitating transformations at the iodo-substituted carbon, would be a significant advancement.

Below is a table summarizing potential novel catalytic transformations for this compound:

| Catalytic System | Potential Transformation | Potential Product Class |

| Bifunctional Lewis Acid/Transition Metal Catalyst | Intramolecular Cyclization/Functionalization | Functionalized Carbocycles and Heterocycles |

| Chiral Iodine(I/III) Catalysis | Enantioselective α-Functionalization | Chiral α-Substituted Propanals |

| Dual Organocatalyst/Photoredox Catalysis | Radical-mediated Cyclization/Addition | Complex Polycyclic Scaffolds |

Potential for Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique structural and electronic properties of this compound make it an intriguing candidate for applications in supramolecular chemistry and the development of advanced nanomaterials.

In the realm of supramolecular chemistry , the aldehyde functionality of this compound can participate in the formation of dynamic covalent bonds, such as imines, which are central to the construction of self-assembling systems like molecular cages and containers. acs.orgrsc.org The iodo-group, on the other hand, can engage in halogen bonding, a non-covalent interaction that is increasingly being utilized for the controlled assembly of supramolecular architectures. The interplay between these two functionalities could lead to the design of novel stimuli-responsive materials where the assembly and disassembly can be triggered by specific chemical or physical signals. For example, this compound could act as a guest molecule within supramolecular cages, with its reactivity being modulated by the confined environment of the host. chemistryworld.comacs.org

In the field of nanomaterials , this compound can serve as a versatile surface functionalization agent. The aldehyde group can be used to covalently attach the molecule to the surface of nanoparticles, for instance, through reductive amination with amine-functionalized nanoparticles. The exposed iodo-group can then be used for further "post-functionalization" reactions, such as cross-coupling reactions, to introduce additional functionalities. This approach could be particularly useful in the development of functionalized gold nanoparticles for applications in sensing and catalysis. nih.govmdpi.comresearchgate.net The strong affinity of iodine for gold surfaces provides a robust anchoring point for the assembly of organic layers on the nanoparticle surface. nih.gov

Innovations in Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Precursor

The development of novel strategies in asymmetric synthesis is a cornerstone of modern organic chemistry, and this compound holds promise as both a chiral auxiliary and a precursor to valuable chiral building blocks.

While not inherently chiral, this compound can be transformed into chiral derivatives that can act as chiral auxiliaries . For instance, reaction with a chiral amine could yield a chiral enamine, which could then direct the stereoselective alkylation at the α-position. Subsequent removal of the chiral auxiliary would provide access to enantioenriched α-substituted propanals.

More significantly, this compound can serve as a precursor for the synthesis of a variety of chiral building blocks . Asymmetric reduction of the aldehyde or asymmetric α-functionalization, potentially guided by chiral catalysts, could provide access to chiral 3-iodopropan-1-ols or α-substituted 3-iodopropanals. nih.gov These chiral iodo-compounds are valuable intermediates that can be further elaborated through nucleophilic substitution or cross-coupling reactions at the carbon-iodine bond to generate a diverse array of chiral molecules. For example, the asymmetric aldol (B89426) reaction of haloacetaldehydes has been a subject of interest, and similar methodologies could be applied to this compound. nih.govorganic-chemistry.org

The following table outlines potential pathways for the utilization of this compound in asymmetric synthesis:

| Approach | Intermediate | Target Chiral Molecule |

| Chiral Aldehyde Catalysis | Chiral Imine/Enamine | Enantioenriched α-Functionalized Propanals |

| Asymmetric Reduction | Chiral 3-Iodopropan-1-ol | Chiral Alcohols and Derivatives |

| Asymmetric Alkynylation | Chiral Propargyl Alcohols | Versatile Chiral Synthons |

Development of High-Throughput Methodologies for Probing this compound Reactivity

The exploration of the full synthetic potential of this compound can be significantly accelerated through the application of high-throughput experimentation (HTE). youtube.com HTE platforms, often involving robotic automation, allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. semanticscholar.orgnih.govresearchgate.netarxiv.org

For this compound, HTE could be employed to:

Discover novel reactions and catalysts: By systematically screening a wide range of potential reaction partners and catalysts, new and unexpected transformations of this compound could be identified. researchgate.netnih.gov This could involve, for example, screening libraries of transition metal catalysts for novel cross-coupling reactions or organocatalysts for new cascade processes.

Optimize reaction conditions: Once a promising reaction is discovered, HTE can be used to rapidly optimize parameters such as solvent, temperature, concentration, and catalyst loading to maximize yield and selectivity.

Map the reactivity landscape: By performing a large number of reactions with diverse substrates, a comprehensive "reactivity map" for this compound can be generated. This data can be used to develop predictive models for its reactivity, potentially using machine learning algorithms. bohrium.com

The development of high-throughput analytical techniques is crucial for the success of HTE. purdue.edu For reactions involving aldehydes like this compound, colorimetric assays can be developed to quickly assess reaction conversion and yield. nih.govnih.govresearchgate.net For instance, reagents that form colored adducts with aldehydes can be used to quantify the consumption of the starting material or the formation of the product in a 96-well plate format. d-nb.inforesearchgate.net

The integration of robotic synthesis with advanced analytical methods and data analysis tools will be instrumental in unlocking the full potential of this compound as a versatile and valuable chemical entity. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Iodopropanal that influence experimental design?

- Answer: this compound (C₃H₇IO, MW 185.99 g/mol) is a halogenated aldehyde with a reactive iodine atom and an aldehyde group, making it sensitive to light, moisture, and nucleophilic agents. Its molecular structure (InChIKey: CQVWOJSAGPFDQL-UHFFFAOYSA-N ) dictates solubility in polar aprotic solvents (e.g., DMF, DMSO) and instability under basic conditions. Researchers must prioritize inert atmospheres, low-temperature storage, and rapid characterization (e.g., NMR, IR) to prevent degradation .

Q. What established synthetic routes exist for this compound, and how do they affect purity and yield?

- Answer: A common method involves the Appel reaction or Finkelstein halogen exchange, avoiding unstable intermediates like 1,3-diiodopropane. For example, highlights a streamlined protocol using 3-iodopropanol alkylation, which eliminates column chromatography by leveraging precipitation for purification. Yield optimization requires strict control of stoichiometry (e.g., iodine-to-alcohol ratio) and reaction time, with purity assessed via GC-MS or HPLC .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized for scalability without compromising stability?

- Answer: Scaling up requires minimizing exothermic side reactions. suggests substituting 1,3-diiodopropane with 3-iodopropanol to reduce hazardous intermediates. Methodological adjustments include:

- Temperature control: Gradual heating (<40°C) during alkylation.

- Workup modifications: Using ice-cold ether for precipitation to isolate the product efficiently.

- Stability testing: Long-term storage in amber vials under argon, monitored by periodic FT-IR to detect aldehyde oxidation .

Q. Which advanced spectroscopic techniques resolve structural ambiguities or impurities in this compound?

- Answer:

- ¹³C NMR: Identifies carbonyl carbon shifts (δ ~190-200 ppm) and iodine-induced deshielding in adjacent carbons.

- High-resolution MS: Confirms molecular ion peaks (m/z 185.99) and detects common impurities like iodopropane (m/z 170.0).

- X-ray crystallography: Resolves stereochemical uncertainties in crystalline derivatives (e.g., hydrazone complexes) .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Answer: Discrepancies (e.g., variable nucleophilic substitution rates) often arise from uncontrolled variables like trace moisture or solvent polarity. A systematic approach includes:

- Replication studies: Reproducing prior experiments under rigorously controlled conditions (e.g., anhydrous solvents, inert gas).

- Multivariate analysis: Using DOE (Design of Experiments) to isolate factors (e.g., temperature, catalyst loading) affecting reactivity.

- Computational validation: Comparing experimental kinetic data with DFT-calculated transition states .

Q. What computational methods predict this compound’s behavior in novel reaction environments?

- Answer:

- DFT simulations: Model iodine’s leaving-group ability in SN2 reactions (e.g., using Gaussian09 with B3LYP/6-31G* basis sets).

- Molecular dynamics: Simulate solvent effects (e.g., DMSO vs. THF) on aldehyde group reactivity.

- Validation: Cross-reference computed activation energies with experimental Arrhenius plots .

Methodological Guidelines

- Experimental Design:

- Data Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.